3,9-二苄基-1,7-二甲基-6,7,8,9-四氢嘧啶并[2,1-f]嘌呤-2,4(1H,3H)-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a complex organic molecule that likely contains elements of bibenzyl and dihydro-1,2,4,5-tetrazine derivatives . Bibenzyl is an organic compound with the formula (C6H5CH2)2 and can be viewed as a derivative of ethane in which one phenyl group is bonded to each carbon atom .
Synthesis Analysis
While specific synthesis methods for this compound were not found, bibenzyl, a component of the compound, is the product from the coupling of a pair of benzyl radicals . Additionally, 1,4 (or 1,2)-diacyl-3,6-diphenyl-1,4(or 1,2)-dihydro-1,2,4,5-tetrazines, which share some structural similarities with the compound, can be prepared by treatment of 3,6-diphenyl-1,4- (or 1,2)-dihydro-1,2,4,5-tetrazine and an equimolar amount of an acyl chloride .科学研究应用
神经退行性疾病研究
化合物3,9-二苄基-1,7-二甲基-6,7,8,9-四氢嘧啶并[2,1-f]嘌呤-2,4(1H,3H)-二酮及其衍生物已被研究其治疗神经退行性疾病的潜力。研究人员已发现某些衍生物表现出双靶点定向作用,既作为A1/A2A腺苷受体拮抗剂,又作为单胺氧化酶(MAO)抑制剂。对于帕金森氏症和阿尔茨海默氏症等神经退行性疾病,这种双重功能可能优于单靶点疗法(Brunschweiger et al., 2014), (Załuski et al., 2019), (Koch et al., 2013)。
抗炎活性
研究还探讨了相关化合物的抗炎活性。基于嘧啶并嘌呤二酮环系的某些类似物在慢性炎症模型中显示出有希望的结果。这项研究突出了这些化合物在开发新的抗炎药物方面的潜力(Kaminski et al., 1989)。
结合亲和力和药理特性
进一步的研究深入探讨了各种衍生物与腺苷受体的结合亲和力,证明了这些化合物在药理应用中的潜力。这些研究的重点是了解这些化合物中的结构变异如何影响它们与生物靶标的相互作用(Szymańska et al., 2016)。
抗病毒特性
此外,该化合物的衍生物已被合成并评估了其抗病毒特性。该领域的研究重点是开发新的抗病毒剂,特别是针对鼻病毒,表明这些化合物在传染病研究中的更广泛适用性(Kelley et al., 1989)。
糖尿病治疗研究
对二肽基肽酶IV抑制剂的研究(在糖尿病治疗中很重要)也涉及该化合物的衍生物。这些研究有助于持续努力开发更有效的糖尿病治疗方法(Mo et al., 2015)。
属性
IUPAC Name |
3,9-dibenzyl-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O2/c1-17-13-27(15-18-9-5-3-6-10-18)23-25-21-20(28(23)14-17)22(30)29(24(31)26(21)2)16-19-11-7-4-8-12-19/h3-12,17H,13-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZELLJSGWMYHMSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=CC=C4)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。